8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate
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Overview
Description
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-methyl-8-quinolinol with appropriate sulfonating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or phosphoric acid to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the sulfonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: Known for its fungicidal properties and used in the preparation of metal complexes.
8-Hydroxyquinoline: Widely used as a chelating agent and in the synthesis of pharmaceuticals.
5-Chloro-8-quinolinol: Used in the synthesis of various bioactive compounds.
Uniqueness
8-Quinolyl 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonate stands out due to its unique combination of a quinoline core with a methoxy and sulfonate group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
quinolin-8-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13(2)16-12-19(18(24-4)11-14(16)3)26(22,23)25-17-9-5-7-15-8-6-10-21-20(15)17/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZCFAJIRBMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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